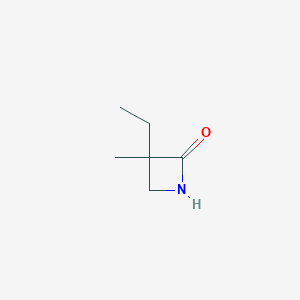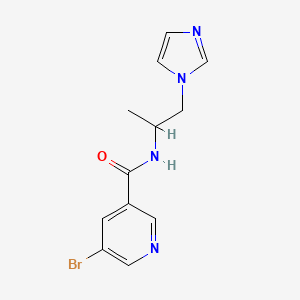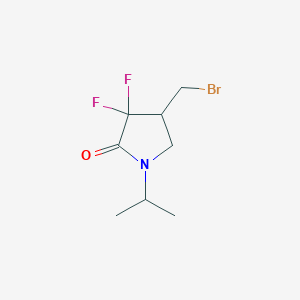
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reagents: Brominating agents (e.g., N-bromosuccinimide)
- Conditions: Anhydrous solvents, controlled temperature
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the bromomethyl and difluoro groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
-
Step 1: Formation of the Pyrrolidinone Ring
- Starting materials: 3,3-difluoro-1-isopropylpyrrolidin-2-one
- Reagents: Anhydrous solvents, catalysts
- Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can modify the pyrrolidinone ring or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, anhydrous solvents, controlled temperature
Oxidation: Oxidizing agents such as potassium permanganate, controlled temperature
Reduction: Reducing agents such as lithium aluminum hydride, anhydrous solvents
Major Products
Substitution: Various substituted pyrrolidinones
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Reduced derivatives with modified ring structures
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The difluoro groups can influence the compound’s reactivity and stability. The isopropyl group can affect the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromomethyl-6,7-dimethoxycoumarin
- 1-Bromo-4-fluorobenzene
Uniqueness
4-(Bromomethyl)-3,3-difluoro-1-isopropylpyrrolidin-2-one is unique due to the combination of its bromomethyl, difluoro, and isopropyl groups attached to a pyrrolidinone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H12BrF2NO |
|---|---|
Peso molecular |
256.09 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3,3-difluoro-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H12BrF2NO/c1-5(2)12-4-6(3-9)8(10,11)7(12)13/h5-6H,3-4H2,1-2H3 |
Clave InChI |
TZIFQJBKGQJYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(C(C1=O)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
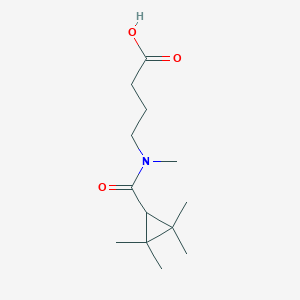
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
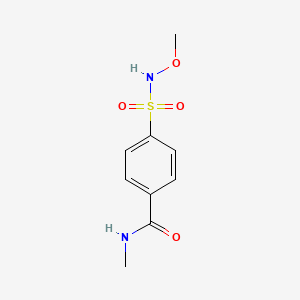
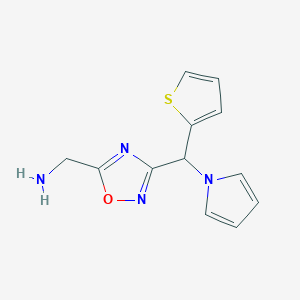
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
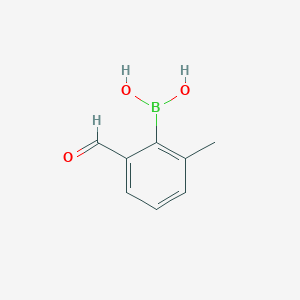
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
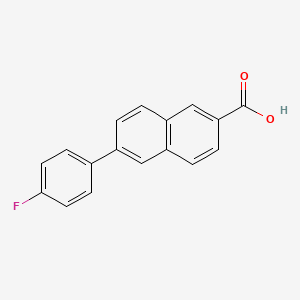
methanol](/img/structure/B14885456.png)

